5-methyl-10H-phenazin-1-ol

Catalog No.
S597431
CAS No.
M.F
C13H12N2O
M. Wt
212.25 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-methyl-10H-phenazin-1-ol

Product Name

5-methyl-10H-phenazin-1-ol

IUPAC Name

5-methyl-10H-phenazin-1-ol

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

InChI

InChI=1S/C13H12N2O/c1-15-10-6-3-2-5-9(10)14-13-11(15)7-4-8-12(13)16/h2-8,14,16H,1H3

InChI Key

ZWVBCRHOFNVAHM-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=CC=C2)O)NC3=CC=CC=C31

Canonical SMILES

CN1C2=C(C(=CC=C2)O)NC3=CC=CC=C31

Pyocyanine is an iminium betaine that is 5-methylphenazin-5-ium which is substituted at position 1 by an oxidanidyl group. An antibiotic pigment produced by Pseudomonas aeruginosa. It has a role as an antibacterial agent, a biological pigment, a bacterial metabolite and a virulence factor. It is a member of phenazines and an iminium betaine. It is a conjugate base of a pyocyanine(1+).

5-Methyl-10H-phenazin-1-ol is a member of the phenazine family, which is characterized by a bicyclic structure containing nitrogen atoms. This compound features a hydroxyl group at the 1-position and a methyl group at the 5-position of the phenazine ring. Phenazines are known for their diverse biological activities, including antimicrobial and anticancer properties, largely attributed to their ability to intercalate DNA and generate reactive oxygen species.

The chemical reactivity of 5-methyl-10H-phenazin-1-ol includes various transformations typical of phenazine derivatives. Key reactions involve:

  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group, leading to the formation of phenazine ketones.
  • Reduction: The compound can undergo reduction reactions, which may result in the formation of dihydrophenazine derivatives.
  • Condensation: It can participate in condensation reactions to form more complex phenazine derivatives, often catalyzed by specific enzymes in microbial systems .

5-Methyl-10H-phenazin-1-ol exhibits significant biological activity. It has been shown to possess:

  • Antimicrobial Properties: Effective against various bacterial strains, including Pseudomonas aeruginosa, due to its ability to disrupt cellular functions and generate oxidative stress .
  • Anticancer Activity: Demonstrates cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer), with mechanisms involving DNA intercalation and inhibition of topoisomerases .

The synthesis of 5-methyl-10H-phenazin-1-ol can be achieved through several methods:

  • Chemical Synthesis:
    • Starting from simple aromatic compounds, multi-step synthetic pathways can be employed involving nitration, reduction, and cyclization reactions.
    • For example, starting from 2-methyl-aniline followed by cyclization with appropriate reagents can yield the desired phenazine structure.
  • Biological Synthesis:
    • Produced naturally by certain bacteria through the phenazine biosynthetic pathway, which involves enzymes such as anthranilate synthase and diaminopimelate epimerase .

5-Methyl-10H-phenazin-1-ol has various applications in different fields:

  • Pharmaceuticals: Utilized as a lead compound for developing new antimicrobial and anticancer agents.
  • Agriculture: Exploited for its antifungal properties in biocontrol agents against plant pathogens.
  • Biotechnology: Used in biosensors due to its redox-active properties that facilitate electron transfer processes .

Interaction studies of 5-methyl-10H-phenazin-1-ol have revealed its potential to form complexes with various biomolecules, including:

  • DNA: The compound intercalates into DNA strands, affecting replication and transcription processes.
  • Proteins: It has been shown to interact with topoisomerases, inhibiting their activity and leading to apoptosis in cancer cells .

Several compounds share structural similarities with 5-methyl-10H-phenazin-1-ol, each with unique properties:

Compound NameStructure FeaturesBiological Activity
PhenazineBasic structure without substituentsAntimicrobial
Pyocyanin (5-methyl phenazine)Methyl group at position 5Antibacterial; involved in oxidative stress
Phenazine-1-carboxylic acidCarboxylic acid at position 1Antimicrobial; induces apoptosis in cancer cells
2-HydroxyphenazineHydroxyl group at position 2Antifungal; DNA intercalation

Uniqueness

5-Methyl-10H-phenazin-1-ol is distinguished by its specific methyl substitution pattern and hydroxyl group that enhance its biological activity compared to other phenazines. Its ability to engage in diverse

Molecular Architecture

The core structure of 5-methyl-10H-phenazin-1-ol consists of two fused benzene rings connected by a pyrazine ring (Figure 1). Key substituents include:

  • A methyl group at position 5.
  • A hydroxyl group at position 1.

The IUPAC name is 5-methyl-10H-phenazin-1-ol, with the molecular formula C₁₃H₁₂N₂O and a molecular weight of 212.25 g/mol. The SMILES notation is CN1C2=C(C(=CC=C2)O)NC3=CC=CC=C31, and the InChIKey is ZWVBCRHOFNVAHM-UHFFFAOYSA-N.

Tautomerism and Resonance

The compound exists in equilibrium between its 10H (aromatic) and 5H (quinonoid) tautomeric forms. The hydroxyl group at position 1 participates in intramolecular hydrogen bonding with the adjacent nitrogen, stabilizing the 10H configuration.

Physical Properties

PropertyValueSource
Melting Point131°C (pyocyanin analog)
SolubilityChloroform, DMSO, ethanol
LogP (Partition Coefficient)2.29 (estimated)

The compound is sparingly soluble in water but dissolves readily in organic solvents due to its hydrophobic aromatic framework.

Spectroscopic Characterization

  • UV-Vis: Absorbs at λₘₐₓ = 690 nm (oxidized form) and 520 nm (reduced form).
  • NMR: ¹H NMR (CDCl₃) shows signals for aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.5 ppm), and hydroxyl protons (δ 5.2 ppm).
  • FTIR: Stretching vibrations for O–H (3200 cm⁻¹), C=N (1600 cm⁻¹), and C–O (1250 cm⁻¹).

Structural Properties

The following table presents the key structural properties of 5-methyl-10H-phenazin-1-ol:

PropertyValue
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Exact Mass212.095 g/mol
Number of Atoms16
Number of Bonds18
Number of Rings3
LogP3.22
Topological Polar Surface Area35.5 Ų

Table 1: Structural properties of 5-methyl-10H-phenazin-1-ol [4]

Atom Distribution

The atomic composition of 5-methyl-10H-phenazin-1-ol consists predominantly of carbon atoms, with nitrogen and oxygen atoms contributing to its heterocyclic nature and functional properties [4]:

Atom TypeCount
Carbon (C)13
Nitrogen (N)2
Oxygen (O)1

Table 2: Atom distribution in 5-methyl-10H-phenazin-1-ol [4]

Chemical Classification

Heterocyclic Classification

5-methyl-10H-phenazin-1-ol is classified as a nitrogen-containing heterocyclic compound [5] [8]. It belongs to the phenazine family, which are polycyclic aromatic compounds containing a phenazine moiety - a linear tricyclic system consisting of two benzene rings joined by a pyrazine ring [5] [9]. According to the International Union of Pure and Applied Chemistry (IUPAC) classification system, it falls under the category of diazanaphthalenes, specifically benzodiazines [5] [16].

Ring System Classification

The compound features a tricyclic fused ring system with the following characteristics:

  • Two benzene rings fused to a central pyrazine ring [5] [26]
  • The pyrazine ring contains two nitrogen atoms in a para arrangement [26]
  • The overall structure maintains aromaticity across all three rings [5] [26]

This specific arrangement of rings contributes to the compound's planar structure and electronic properties, which are characteristic of phenazine derivatives [15] [26].

Functional Group Classification

5-methyl-10H-phenazin-1-ol contains two primary functional groups that distinguish it from the parent phenazine structure [4] [5]:

  • Hydroxyl group (-OH) at position 1: This group contributes to the compound's ability to form hydrogen bonds and affects its solubility properties [1] [4]
  • N-methyl group (-CH3) at position 5: This alkyl substitution on one of the nitrogen atoms modifies the electronic properties of the heterocyclic system [1] [3]

These functional groups significantly influence the chemical reactivity, physical properties, and potential applications of the compound [5] [9].

Aromaticity and Electronic Structure

5-methyl-10H-phenazin-1-ol exhibits aromatic character due to its extended conjugated π-electron system spanning all three rings [5] [26]. The presence of nitrogen atoms in the central ring affects the electron distribution throughout the molecule, creating regions of varying electron density [15] [26]. The compound can participate in resonance structures where electron density is delocalized across the ring system, contributing to its stability [23] [26].

Classification Summary

The following table summarizes the classification of 5-methyl-10H-phenazin-1-ol:

Classification CategoryClassification
Chemical ClassNitrogen-containing heterocyclic compound
Heterocyclic FamilyPhenazine derivative
Ring SystemTricyclic fused ring system (two benzene rings fused with a pyrazine ring)
Functional GroupsHydroxyl group (-OH), N-methyl group (-CH3)
AromaticityAromatic compound (contains multiple conjugated rings)

Table 3: Classification summary of 5-methyl-10H-phenazin-1-ol [4] [5]

Physical and Chemical Properties

Physical Properties

5-methyl-10H-phenazin-1-ol typically appears as a crystalline solid with characteristic coloration [1] [2]. The compound has limited solubility in water but demonstrates better solubility in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide [12] [20]. This solubility profile is consistent with its moderately high LogP value of 3.22, indicating a preference for lipophilic environments [4].

Chemical Reactivity

The reactivity of 5-methyl-10H-phenazin-1-ol is primarily determined by its heterocyclic core structure and functional groups [5] [9]. The hydroxyl group at position 1 can participate in hydrogen bonding and undergo typical reactions of phenolic compounds, including esterification and etherification [9] [20]. The N-methyl group modifies the electronic properties of the nitrogen atom, affecting its basicity and nucleophilicity compared to the unsubstituted phenazine [3] [20].

Spectroscopic Properties

Spectroscopic data for 5-methyl-10H-phenazin-1-ol and related phenazine derivatives reveal characteristic patterns that aid in structural identification [11] [19]. Nuclear Magnetic Resonance (NMR) spectroscopy typically shows distinctive signals for the aromatic protons in the phenazine core, the hydroxyl proton, and the methyl group protons [11] [19]. The compound also exhibits characteristic absorption patterns in ultraviolet-visible spectroscopy due to its extended conjugated system [19].

Structural Relationships

Relationship to Parent Phenazine

5-methyl-10H-phenazin-1-ol is derived from the parent compound phenazine (C12H8N2), which has a molecular weight of 180.21 g/mol and consists of two benzene rings fused to a central pyrazine ring [12] [26]. The addition of a hydroxyl group at position 1 and a methyl group at position 5 (on nitrogen) distinguishes 5-methyl-10H-phenazin-1-ol from the parent structure [1] [3]. These modifications alter the electronic distribution, physical properties, and potential chemical interactions of the molecule compared to unsubstituted phenazine [12] [26].

Related Phenazine Derivatives

5-methyl-10H-phenazin-1-ol belongs to a broader family of phenazine derivatives that share the common tricyclic core structure [8] [9]. Related compounds include:

  • Pyocyanine (5-methylphenazin-5-ium-1-olate): An oxidized form that functions as a virulence factor produced by Pseudomonas aeruginosa [1] [8]
  • 5-methyl-phenazine-1-carboxylate: A related derivative with a carboxylate group instead of a hydroxyl group [5] [8]
  • 5-methylphenazinium methosulfate: A quaternary nitrogen derivative used in biochemical research as an electron carrier [17] [20]

These structural relationships highlight the versatility of the phenazine scaffold and how minor modifications can significantly alter the properties and potential applications of these compounds [8] [9].

XLogP3

2.6

Dates

Last modified: 02-18-2024

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